molecular formula C25H26O5 B1259492 Angusticornin A

Angusticornin A

Cat. No. B1259492
M. Wt: 406.5 g/mol
InChI Key: IPBCKEVUQOQGHF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angusticornin A is a natural product found in Dorstenia angusticornis and Dorstenia barteri with data available.

Scientific Research Applications

  • Antibacterial Activity

    • Angusticornin A demonstrates promising antibacterial activities against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus. It was synthesized along with other chalcones like Paratocarpin E and Kanzonol C, and tested for its efficacy against these bacterial strains. The research highlights its potential as an antibacterial agent (YUANYuan et al., 2019).
  • Chemical Synthesis and Derivatives

    • The chemical synthesis of Angusticornin A, along with other natural chalcones, has been explored for its antibacterial properties. This study not only provided a method for the synthesis of Angusticornin A but also evaluated its biological activity, contributing to the understanding of its potential applications in medical and biological research (Lin et al., 2020).
  • Natural Source and Extraction

    • Angusticornin A is extracted from plants like Dorstenia angusticornis. Research on the extraction and characterization of compounds from such plants provides insight into the natural sources of Angusticornin A and its potential applications in traditional and modern medicine. This involves studying the various compounds present in the plant and their biological activities (Ngadjui et al., 2005).

properties

Product Name

Angusticornin A

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)prop-2-en-1-one

InChI

InChI=1S/C25H26O5/c1-15(2)22(28)14-19-21(27)9-7-18(24(19)29)20(26)8-5-16-6-10-23-17(13-16)11-12-25(3,4)30-23/h5-13,22,27-29H,1,14H2,2-4H3/b8-5+

InChI Key

IPBCKEVUQOQGHF-VMPITWQZSA-N

Isomeric SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C=C2)OC(C=C3)(C)C)O)O

Canonical SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C=C2)OC(C=C3)(C)C)O)O

synonyms

1-(2,4-dihydroxy-3-(2-hydroxy-3-methyl-3-butenyl)phenyl)-3-(2,2-dimethyl-2H-benzopyran-6-yl)-2-propen-1-one
hedysarumine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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